(R)-Bifonazole is a chiral compound belonging to the class of imidazole antifungal agents. It is primarily utilized in the treatment of various fungal infections, showcasing broad-spectrum antifungal activity. The compound is characterized by its unique molecular structure, which contributes to its efficacy against a range of pathogenic fungi.
(R)-Bifonazole is synthesized through various chemical processes, often starting from commercially available precursors. Its synthesis has been explored in multiple studies, emphasizing the importance of chirality in enhancing its biological activity.
(R)-Bifonazole is classified as an azole antifungal agent. Azoles are a group of synthetic compounds that inhibit fungal growth by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes.
The synthesis of (R)-Bifonazole typically involves several key steps, including the formation of intermediates through reactions such as Mannich reactions and etherification processes. For instance, one method begins with acetophenones, which undergo Mannich reactions to yield corresponding Mannich bases. These bases are then converted into ketones and subsequently transformed into oximes before being etherified to obtain the target compound .
The synthesis process often employs sodium hydride as a base in dimethylformamide, facilitating the etherification reaction with benzyl bromide or chloride. The resulting compounds are purified using column chromatography, and their structures are confirmed via various spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy .
(R)-Bifonazole has a complex molecular structure characterized by an imidazole ring and a side chain that contributes to its antifungal properties. The specific stereochemistry at the chiral center plays a critical role in its biological activity.
The molecular formula for (R)-Bifonazole is C_14H_14N_4O, and it has a molecular weight of approximately 254.29 g/mol. The compound's structural features include multiple functional groups that facilitate interaction with fungal enzymes involved in ergosterol biosynthesis.
(R)-Bifonazole undergoes various chemical reactions that can modify its structure and enhance its antifungal properties. Key reactions include:
The reaction conditions, such as temperature and solvent choice, significantly affect yield and purity. For example, reactions conducted at elevated temperatures tend to increase reaction rates but may also lead to side products if not carefully monitored .
The antifungal mechanism of (R)-Bifonazole primarily involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. By disrupting this pathway, (R)-Bifonazole leads to increased membrane permeability and ultimately fungal cell death.
Studies have shown that (R)-Bifonazole exhibits potent activity against various fungal strains, including Candida albicans and dermatophytes. Its minimum inhibitory concentrations demonstrate effectiveness comparable to other antifungal agents in clinical use .
(R)-Bifonazole is primarily used in clinical settings for treating superficial fungal infections such as athlete's foot, ringworm, and candidiasis. Its effectiveness against resistant strains makes it a valuable option in antifungal therapy. Additionally, ongoing research explores its potential in combination therapies to enhance efficacy against more challenging fungal infections .
(R)-Bifonazole exerts its primary antifungal effect through potent inhibition of lanosterol 14-α demethylase, a cytochrome P450-dependent enzyme (encoded by ERG11 in yeasts or cyp51 in molds). This enzyme catalyzes the removal of the C-14 methyl group from lanosterol during ergosterol biosynthesis. By binding to the enzyme’s heme iron via the imidazole nitrogen, (R)-Bifonazole obstructs substrate access, thereby halting demethylation [8]. The resulting accumulation of toxic methylated sterol precursors (e.g., 14α-methylergosta-8,24(28)-dien-3β,6α-diol) disrupts membrane fluidity and functionality.
Structurally, (R)-Bifonazole’s biphenylphenyl methane backbone enhances binding affinity to the enzyme’s hydrophobic active site, a feature distinguishing it from halogen-containing azoles. Recent genomic analyses of resistant Candida auris isolates reveal that substitutions in Erg11 (e.g., F444L) reduce azole binding affinity, though (R)-Bifonazole remains less susceptible to such resistance compared to fluconazole [8] [12]. In Aspergillus fumigatus, promoter duplications in cyp51A (e.g., TR34/L98H) drive overexpression and resistance to triazoles, but (R)-Bifonazole retains activity against strains with wild-type cyp51 [8] [19].
Table 1: Molecular Targets of (R)-Bifonazole in Ergosterol Biosynthesis
Fungal Pathogen | Target Enzyme | Binding Site Interactions | Resistance Hotspots |
---|---|---|---|
Candida albicans | Erg11 | Heme iron coordination via imidazole ring | Y132F, K143R, F145L |
Aspergillus fumigatus | Cyp51A | Hydrophobic cleft near active site | TR34/L98H, TR46/Y121F/T289A |
Dermatophytes (e.g., Trichophyton rubrum) | Cyp51 | Biphenyl group enhances membrane penetration | Limited clinical resistance reported |
Beyond ergosterol synthesis inhibition, (R)-Bifonazole induces membrane permeability defects through dual mechanisms. First, the depletion of ergosterol compromises membrane integrity, leading to uncontrolled ion flux (notably H⁺ and K⁺). Second, toxic sterols integrate into the membrane, increasing rigidity and phase separation. These changes activate autolytic pathways via chitinase and glucanase enzymes, culminating in cell wall degradation and osmotic instability [4] [8].
Compared to clotrimazole, (R)-Bifonazole exhibits prolonged intradermal retention (36–48 hours versus 18–24 hours) due to its high lipophilicity. This allows sustained disruption of membrane-associated processes, including mitochondrial electron transport and ATP synthesis. In C. albicans, this dual action triggers apoptosis-like cell death, characterized by metacaspase activation and DNA fragmentation [4] [5].
(R)-Bifonazole demonstrates a broad spectrum of activity, with notable variations in potency across fungal taxa:
Table 2: In Vitro Activity Spectrum of (R)-Bifonazole
Fungal Group | Representative Species | MIC Range (µg/mL) | Fungicidal Activity |
---|---|---|---|
Dermatophytes | Trichophyton rubrum | 0.03–0.25 | +++ (Time-dependent) |
Yeasts | Candida albicans | 0.5–8.0 | ++ (Strain-dependent) |
Malassezia furfur | 0.06–0.25 | +++ | |
Molds | Aspergillus niger | 1.0–4.0 | + |
Fusarium spp. | >16.0 | – |
(R)-Bifonazole exhibits clinically relevant bacteriostatic effects against Gram-positive bacteria commonly complicating cutaneous mycoses. In vitro studies demonstrate efficacy against Corynebacterium minutissimum (erythrasma agent) with MICs of 0.5–2 µg/mL, comparable to erythromycin [4] [6]. This activity stems from non-specific interactions with bacterial membranes, disrupting proton gradients and nutrient transport.
Notably, (R)-Bifonazole inhibits staphylococcal lipases and streptococcal hemolysins, reducing inflammation in mixed infections. Its anti-inflammatory properties were validated in histamine-induced wheal tests, where pretreatment reduced flare areas by 40–60%—comparable to hydrocortisone [9]. This dual antifungal-antibacterial action makes it effective in erythrasma and intertriginous infections where Corynebacterium and dermatophytes coexist [2] [6].
Table 3: Antibacterial Activity of (R)-Bifonazole
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7